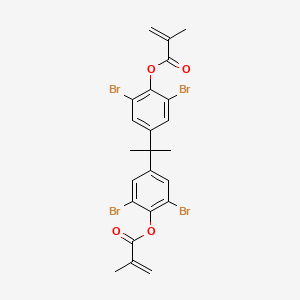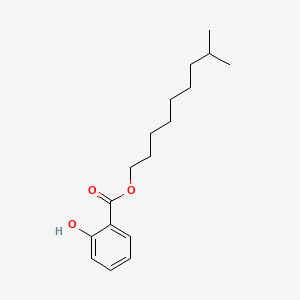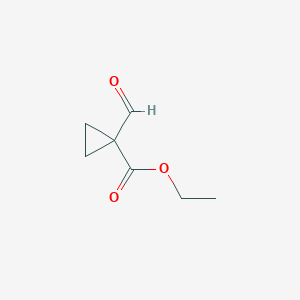
2,2',6,6'-Tetrabromo bisphenol a dimethacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2',6,6'-Tetrabromo bisphenol a dimethacrylate is a complex organic compound with a unique structure characterized by multiple aromatic rings and bromine atoms. This compound is known for its applications in various fields, including polymer chemistry and materials science .
Méthodes De Préparation
The synthesis of 2,2',6,6'-Tetrabromo bisphenol a dimethacrylate typically involves the reaction of 2,6-dibromo-4,1-phenylene with methacrylic acid in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as acetonitrile . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity .
Analyse Des Réactions Chimiques
2,2',6,6'-Tetrabromo bisphenol a dimethacrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of brominated quinones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in a less brominated product.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Polymerization: The methacrylate groups can undergo free radical polymerization to form cross-linked polymers.
Applications De Recherche Scientifique
2,2',6,6'-Tetrabromo bisphenol a dimethacrylate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polymers with enhanced thermal and mechanical properties.
Materials Science: The compound is utilized in the development of advanced materials, including coatings and adhesives, due to its excellent chemical resistance.
Biological Studies: Researchers explore its potential as a bioactive compound in drug delivery systems and biomedical devices.
Industrial Applications: It is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2,2',6,6'-Tetrabromo bisphenol a dimethacrylate involves its interaction with specific molecular targets. The bromine atoms and methacrylate groups play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. Additionally, its polymerization behavior is driven by the free radical mechanism, where the methacrylate groups undergo radical initiation, propagation, and termination .
Comparaison Avec Des Composés Similaires
2,2',6,6'-Tetrabromo bisphenol a dimethacrylate can be compared with other similar compounds, such as:
Bisphenol A dimethacrylate: Unlike this compound, this compound lacks bromine atoms, resulting in different reactivity and applications.
Tetrabromobisphenol A: This compound contains more bromine atoms, leading to higher flame retardancy but different polymerization behavior.
Bisphenol A bis(2,3-dibromopropyl ether): This compound has a different substitution pattern, affecting its chemical and physical properties.
Propriétés
Numéro CAS |
42146-13-4 |
|---|---|
Formule moléculaire |
C23H20Br4O4 |
Poids moléculaire |
680 g/mol |
Nom IUPAC |
[2,6-dibromo-4-[2-[3,5-dibromo-4-(2-methylprop-2-enoyloxy)phenyl]propan-2-yl]phenyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C23H20Br4O4/c1-11(2)21(28)30-19-15(24)7-13(8-16(19)25)23(5,6)14-9-17(26)20(18(27)10-14)31-22(29)12(3)4/h7-10H,1,3H2,2,4-6H3 |
Clé InChI |
FKRRNHGDZIXAEC-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OC1=C(C=C(C=C1Br)C(C)(C)C2=CC(=C(C(=C2)Br)OC(=O)C(=C)C)Br)Br |
SMILES canonique |
CC(=C)C(=O)OC1=C(C=C(C=C1Br)C(C)(C)C2=CC(=C(C(=C2)Br)OC(=O)C(=C)C)Br)Br |
Key on ui other cas no. |
42146-13-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-((2-(5-Chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino)-N-methylnicotinamide](/img/structure/B1623826.png)



![3-(2-Chlorophenyl)-6-fluoro-2-[(2-fluoroanilino)methyl]quinazolin-4-one](/img/structure/B1623832.png)

![8-Hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one](/img/structure/B1623835.png)

